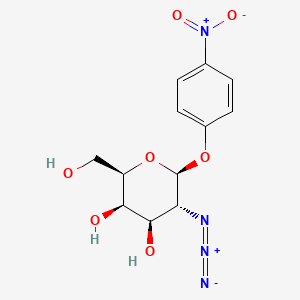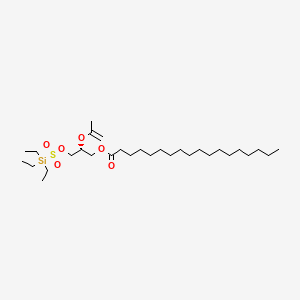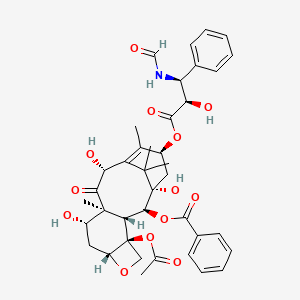
p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside: is a biochemical compound extensively utilized as a glycosidase substrate. It is primarily used in enzymatic studies to detect glycosidases. The molecular formula of this compound is C12H14N4O7 , and it has a molecular weight of 326.26 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside typically involves the azidation of 2-deoxy-2-iodo-beta-D-galactopyranoside followed by coupling with p-nitrophenol. The reaction conditions often include the use of solvents like methanol or acetonitrile and are carried out at controlled temperatures to ensure the stability of the azido group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity. The compound is usually stored at low temperatures (around -20°C) to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives where the azido group is replaced by other functional groups.
Reduction Reactions: Products include p-aminophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside is widely used in scientific research, particularly in the following fields:
Chemistry: As a substrate for studying glycosidase activity.
Biology: In enzymatic assays to detect and quantify glycosidases.
Industry: Used in the production of biochemical reagents and kits for research purposes
Wirkmechanismus
The compound acts as a substrate for glycosidases. When glycosidases cleave the glycosidic bond, p-nitrophenol is released, which can be quantitatively measured due to its chromogenic properties. This mechanism allows for the detection and quantification of glycosidase activity in various samples .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitrophenyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside
- 4-Nitrophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside
Uniqueness
p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside is unique due to the presence of the azido group, which allows for further functionalization and derivatization. This makes it a versatile tool in biochemical research, particularly in the study of glycosidases .
Eigenschaften
Molekularformel |
C12H14N4O7 |
|---|---|
Molekulargewicht |
326.26 g/mol |
IUPAC-Name |
(2R,3R,4R,5R,6S)-5-azido-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol |
InChI |
InChI=1S/C12H14N4O7/c13-15-14-9-11(19)10(18)8(5-17)23-12(9)22-7-3-1-6(2-4-7)16(20)21/h1-4,8-12,17-19H,5H2/t8-,9-,10+,11-,12-/m1/s1 |
InChI-Schlüssel |
KTWQZFHYGZLIJI-RMPHRYRLSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N=[N+]=[N-] |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)



![1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid](/img/structure/B13855263.png)


![N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester](/img/structure/B13855279.png)






